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Compound of Interest

Compound Name: PF-02413873

Cat. No.: B1679670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nonsteroidal progesterone receptor

(PR) antagonist, PF-02413873. It consolidates key findings on its mechanism of action,

preclinical and clinical data, and the experimental methodologies used in its evaluation. The

information is intended to serve as a comprehensive resource for professionals engaged in the

research and development of therapies for gynecological conditions.

Core Mechanism of Action
PF-02413873 is a selective and fully competitive progesterone receptor antagonist.[1][2] In

vitro studies have demonstrated its ability to block progesterone from binding to its receptor

and subsequently prevent the translocation of the receptor to the nucleus.[1][2][3][4] This action

effectively inhibits the downstream signaling pathways that are normally activated by

progesterone, which play a crucial role in the proliferation and maintenance of the

endometrium. The pharmacological mode of action of PF-02413873 appears to differ from that

of the steroidal PR antagonist, mifepristone (RU-486).[1][2]
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Caption: Mechanism of PF-02413873 as a competitive antagonist of the progesterone receptor.

Quantitative Pharmacological Data
The following tables summarize the key in vitro and preclinical pharmacokinetic parameters of

PF-02413873.

Table 1: In Vitro Activity of PF-02413873
Parameter Value Cell Line/Assay Reference

Binding Affinity (Ki) 2.6 nM
CEREP MCF-7

cytosol binding assay
[1]

Functional Antagonist

Activity (Ki)
9.7 nM

T47D cell-based

functional reporter

gene assay

[1]

Functional PR IC50 14 nM Not Specified [5]

Binding IC50 2.4 nM Not Specified [5]

Table 2: Preclinical Pharmacokinetic Profile of PF-
02413873
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Species Clearance (CL) Half-life (t1/2)
Oral
Bioavailability

Reference

Rat 84 ml/min/kg 1.1 h Not Reported [5][6][7]

Dog 4.6 ml/min/kg 8.9 h 94% [5]

Dog (alternative

value)
3.8 ml/min/kg Not Reported Not Reported [7]

Human

Low in relation to

hepatic blood

flow

~40 h Not Reported [6][7]

Table 3: Receptor Selectivity of PF-02413873
Receptor

Selectivity over PF-
02413873

Reference

Mineralcorticoid Receptor 30-fold [5]

Androgen/Glucocorticoid

Receptor
>100-fold [5]

Therapeutic Potential and Clinical Findings
PF-02413873 has been primarily investigated for its therapeutic potential in gynecological

conditions such as endometriosis.[1][2][8] Clinical evaluation has focused on its effects on

endometrial growth and hormonal regulation.

A Phase I clinical trial in healthy female volunteers demonstrated that PF-02413873,

administered daily for 14 days, dose-dependently blocked the follicular phase increase in

endometrial thickness.[1][2] Furthermore, it inhibited the midcycle luteinizing hormone (LH)

surge and the associated elevation in estradiol.[1][2] These findings suggest a potential

therapeutic role in managing the symptoms of endometriosis by suppressing the growth of

endometrial tissue.

Clinical Trial Overview (NCT00800618)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bioworld.com/articles/607374-pfizer-reports-on-development-pharmacological-profile-of-pf-2413873?v=preview
https://www.researchgate.net/publication/51099268_Preclinical_and_Clinical_Pharmacokinetics_of_PF-02413873_a_Nonsteroidal_Progesterone_Receptor_Antagonist
https://pubmed.ncbi.nlm.nih.gov/21543556/
https://www.bioworld.com/articles/607374-pfizer-reports-on-development-pharmacological-profile-of-pf-2413873?v=preview
https://pubmed.ncbi.nlm.nih.gov/21543556/
https://www.researchgate.net/publication/51099268_Preclinical_and_Clinical_Pharmacokinetics_of_PF-02413873_a_Nonsteroidal_Progesterone_Receptor_Antagonist
https://pubmed.ncbi.nlm.nih.gov/21543556/
https://www.benchchem.com/product/b1679670?utm_src=pdf-body
https://www.bioworld.com/articles/607374-pfizer-reports-on-development-pharmacological-profile-of-pf-2413873?v=preview
https://www.bioworld.com/articles/607374-pfizer-reports-on-development-pharmacological-profile-of-pf-2413873?v=preview
https://www.benchchem.com/product/b1679670?utm_src=pdf-body
https://linkinghub.elsevier.com/retrieve/pii/S0022356524466329
https://pubmed.ncbi.nlm.nih.gov/21849626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7317284/
https://www.benchchem.com/product/b1679670?utm_src=pdf-body
https://linkinghub.elsevier.com/retrieve/pii/S0022356524466329
https://pubmed.ncbi.nlm.nih.gov/21849626/
https://linkinghub.elsevier.com/retrieve/pii/S0022356524466329
https://pubmed.ncbi.nlm.nih.gov/21849626/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design: Randomized, double-blind, third-party open, placebo-controlled, dose-escalation

study.[1][5][9]

Population: Healthy female volunteers.[1][9]

Duration: 14 days of once-daily oral administration.[1][5]

Dose Cohorts: 20 mg, 100 mg, 250 mg, 500 mg, and 1500 mg.[1][5]

Key Outcomes: Evaluation of safety, tolerability, pharmacokinetics, and effects on

endometrial thickness and sex hormones.[5][9]
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Caption: Impact of PF-02413873 on the Hypothalamic-Pituitary-Ovarian axis.

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and extension of research

findings. The following outlines the methodologies employed in the evaluation of PF-02413873.

In Vitro Progesterone Receptor Antagonist Activity
Assay

Cell Line: Human T47D mammary carcinoma cells, which endogenously express the

progesterone receptor.

Assay Principle: A functional reporter gene assay is used to measure the ability of the

compound to block the progesterone-induced expression of a reporter gene.

Methodology:

T47D cells are cultured in appropriate media and seeded into microplates.

Cells are co-transfected with a progesterone-responsive reporter gene construct (e.g.,

containing MMTV-LTR promoter driving luciferase expression).

Cells are treated with a fixed concentration of progesterone and varying concentrations of

PF-02413873.

Following an incubation period, cells are lysed, and the reporter gene activity (e.g.,

luciferase activity) is measured.

The IC50 and Ki values are calculated by analyzing the dose-response curve of PF-
02413873's inhibition of the progesterone-induced signal.

Radioligand Binding Assay
Preparation: Cytosolic extracts from MCF-7 cells, which are rich in progesterone receptors.

Radioligand: A radiolabeled progestin (e.g., [³H]promegestone).

Methodology:

A constant concentration of the radioligand is incubated with the receptor preparation in

the presence of increasing concentrations of PF-02413873.
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The reaction is allowed to reach equilibrium.

Bound and free radioligand are separated (e.g., by filtration).

The amount of bound radioactivity is quantified using a scintillation counter.

The Ki value is determined by analyzing the competition binding curve.

Clinical Evaluation of Endometrial Thickness
Study Design: A randomized, double-blind, placebo-controlled trial in healthy female

volunteers.

Procedure:

Subjects undergo a baseline transvaginal ultrasound to measure endometrial thickness at

the beginning of the follicular phase.

Subjects are randomized to receive a daily oral dose of PF-02413873 or a placebo for a

defined period (e.g., 14 days).

Transvaginal ultrasounds are repeated at specified intervals during the treatment period to

monitor changes in endometrial thickness.

Hormone levels (LH, estradiol, progesterone) are monitored through blood sampling.

Data Analysis: The change in endometrial thickness from baseline is compared between the

PF-02413873 and placebo groups for each dose cohort.

Experimental Workflow for Preclinical to Clinical
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Caption: Translational workflow for PF-02413873 from preclinical studies to clinical trials.

Conclusion
PF-02413873 is a potent and selective nonsteroidal progesterone receptor antagonist with

demonstrated efficacy in reducing endometrial growth in both preclinical models and human

subjects. Its ability to modulate the HPO axis further supports its therapeutic potential for

hormone-dependent gynecological disorders like endometriosis. The data summarized in this

guide provide a solid foundation for further research and development of this compound as a

novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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